molecular formula C9H11FO2 B14021533 1-Fluoro-2,3-dimethoxy-4-methylbenzene

1-Fluoro-2,3-dimethoxy-4-methylbenzene

Katalognummer: B14021533
Molekulargewicht: 170.18 g/mol
InChI-Schlüssel: DIQLUBOYYKDQEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2,3-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of benzene, characterized by the presence of a fluorine atom, two methoxy groups, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Fluoro-2,3-dimethoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 2,3-dimethoxy-4-methylbenzene using a fluorinating agent such as Selectfluor . The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Fluoro-2,3-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2,3-dimethoxy-4-methylbenzene is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 1-Fluoro-2,3-dimethoxy-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-2,3-dimethoxy-4-methylbenzene can be compared with other similar compounds such as:

    1-Fluoro-2,3-dimethoxybenzene: Lacks the methyl group, which can affect its reactivity and physical properties.

    2,3-Dimethoxy-4-methylbenzene: Lacks the fluorine atom, resulting in different chemical behavior and applications.

    1-Fluoro-4-methylbenzene:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and make it valuable for targeted research applications.

Eigenschaften

Molekularformel

C9H11FO2

Molekulargewicht

170.18 g/mol

IUPAC-Name

1-fluoro-2,3-dimethoxy-4-methylbenzene

InChI

InChI=1S/C9H11FO2/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5H,1-3H3

InChI-Schlüssel

DIQLUBOYYKDQEP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)F)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.